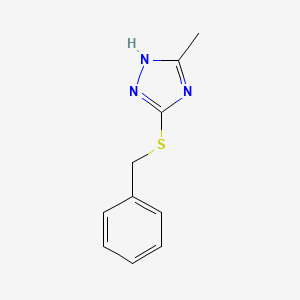

![molecular formula C20H28N2O4 B5598034 benzyl 8-(2-methoxyethyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5598034.png)

benzyl 8-(2-methoxyethyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of diazaspiro undecane derivatives involves multiple steps, including reactions with barbituric acid and aromatic aldehydes, showcasing the complex nature of creating such compounds. A notable method involves the one-pot, multi-component reaction catalyzed by Et3N, demonstrating the efficiency and innovation in synthesizing these compounds (Li et al., 2014).

Molecular Structure Analysis

X-ray analysis has played a crucial role in understanding the molecular structure of diazaspiro undecane derivatives. This analysis confirms the structure of the compounds, including their crystalline and molecular forms, providing insight into their geometric configurations (Silaichev et al., 2012).

Chemical Reactions and Properties

The chemical reactions involving diazaspiro undecane derivatives highlight their reactivity and interaction with various chemical agents. These reactions are critical for modifying the compounds' properties for specific applications, such as antihypertensive screening (Clark et al., 1983).

Physical Properties Analysis

The physical properties of diazaspiro undecane derivatives, such as solubility, melting points, and crystalline structure, are essential for understanding their behavior in different environments and their potential applications. These properties are determined through various analytical techniques, including single crystal X-ray diffraction (Kirillov et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, define the utility of diazaspiro undecane derivatives in scientific research and potential therapeutic applications. Studies on their antihypertensive and anticonvulsant profiles offer insights into their pharmacological potentials (Aboul-Enein et al., 2014).

Scientific Research Applications

Synthetic Applications and Chemical Properties

Microwave-Assisted Solid-Phase Synthesis : A study describes the microwave-assisted solid-phase synthesis of piperazines, 3,9-diazaspiro[5.5]undecanes, and 2,9-diazaspiro[5.5]undecanes, highlighting the direct annulation of primary amines with resin-bound bismesylates. The development of α-methyl benzyl carbamate resin linker was crucial, enabling the cleavage of heterocycles under mildly acidic conditions without contaminating linker-derived N-alkylated byproducts (Macleod et al., 2006).

Salts Preparation for Slow Release : Research on the hydrochloride, acetate, tartrate, sulfate, and other salts of a related antihypertensive agent showed that in vitro dissolution rates varied significantly among the salts, indicating potential applications in formulating slow-release dosage forms (Benjamin & Lin, 1985).

Biological Activities

CCR8 Antagonists : Derivatives of diazaspirocycles have been identified as CCR8 antagonists, suggesting their utility in treating chemokine-mediated diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

Photolabile Molecular Systems : The synthesis of photolabile molecular systems based on dithianes, including spiro structures like 2,4,8,10-tetrathiaspiro[5.5]undecane, highlights their potential in creating photocleavable molecules for diverse applications (Mitkin et al., 2004).

Future Directions

The study and application of diazaspiro compounds is an active area of research in organic chemistry . This particular compound, with its unique combination of functional groups, could potentially be of interest in various areas, including medicinal chemistry, materials science, and synthetic methodology.

properties

IUPAC Name |

benzyl 2-(2-methoxyethyl)-3-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O4/c1-25-13-12-21-15-20(10-8-18(21)23)9-5-11-22(16-20)19(24)26-14-17-6-3-2-4-7-17/h2-4,6-7H,5,8-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQRXNHJLHXWPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CC2(CCCN(C2)C(=O)OCC3=CC=CC=C3)CCC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-1-(4-methylphenyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-piperazinone](/img/structure/B5597953.png)

![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B5597960.png)

![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5597971.png)

![3,5-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5597978.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]benzamide](/img/structure/B5597988.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597995.png)

![1-[2-chloro-5-(trifluoromethyl)benzoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5598002.png)

![4-[(2R)-2-hydroxy-2-phenylacetyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5598011.png)

![6-(4-chlorophenyl)-7-hydroxy-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B5598039.png)

![8-(3-isopropoxybenzyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5598053.png)

![2-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5598060.png)

![(3R*,5R*)-N-[3-(4-chlorophenyl)propyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5598067.png)